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Compound of Interest

Compound Name: P-[(1-Oxoallyl)amino]benzoic acid

Cat. No.: B095305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of P-[(1-Oxoallyl)amino]benzoic acid, also known as N-Acryloyl-p-aminobenzoic acid. This

compound is of significant interest in various fields, including polymer chemistry and drug

development, due to its reactive vinyl group and the biological relevance of the p-aminobenzoic

acid moiety. This guide details the key spectroscopic data, experimental protocols, and

structural characterization of this molecule.

Chemical Structure and Properties
P-[(1-Oxoallyl)amino]benzoic acid is a derivative of p-aminobenzoic acid where the amino

group is acylated with an acryloyl group.

Chemical Structure:

Caption: Chemical structure of P-[(1-Oxoallyl)amino]benzoic acid.

Table 1: Physical and Chemical Properties
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Property Value

Molecular Formula C₁₀H₉NO₃

Molecular Weight 191.18 g/mol

Melting Point 242-243 °C[1]

Alternate Name N-Acryloyl-p-aminobenzoic acid

Spectroscopic Data
The following tables summarize the key spectroscopic data for P-[(1-Oxoallyl)amino]benzoic
acid, providing a detailed fingerprint for its identification and characterization.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

3210
N-H and O-H stretching (Amide and Carboxylic

Acid)[1]

1670 C=O stretching (Amide I)[1]

Anticipated
~1700 (C=O, Carboxylic Acid), ~1630 (C=C,

Vinyl), ~1600, ~1495 (C=C, Aromatic)

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: Trifluoroacetic Acid (TFA) with Tetramethylsilane (TMS) as internal standard[1]
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

5.97 dd 1H
Jcis = 3.8, Jtrans

= 7
Vinylic Proton

6.57-6.67 m 2H - Vinylic Protons

7.73 d 2H 8.2
Aromatic Protons

(ortho to -NHCO)

8.20 d 2H 8.2
Aromatic Protons

(ortho to -COOH)

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No experimental data found in the searched literature. Predicted chemical shifts are provided

for reference.

Chemical Shift (δ, ppm) Assignment

~128-132 Vinylic Carbons

~118-145 Aromatic Carbons

~165 Amide Carbonyl Carbon

~170 Carboxylic Acid Carbonyl Carbon

Table 5: Mass Spectrometry (MS) Data

No experimental data found in the searched literature. Predicted m/z values are provided for

reference.
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Ion Predicted m/z

[M]+ 191.06

[M+H]+ 192.06

[M+Na]+ 214.05

Experimental Protocols
Synthesis of P-[(1-Oxoallyl)amino]benzoic acid
The synthesis of P-[(1-Oxoallyl)amino]benzoic acid is typically achieved through the

Schotten-Baumann reaction, which involves the acylation of p-aminobenzoic acid with acryloyl

chloride.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of P-[(1-Oxoallyl)amino]benzoic acid.

Detailed Protocol:

A suspension of p-aminobenzoic acid (0.1 mol), pyridine (0.02 mol), and hydroquinone

(0.005 mol) in dry benzene (100 mL) is prepared in a flask equipped with a stirrer,

thermometer, and dropping funnel.

The mixture is cooled to 0°C.

A solution of acryloyl chloride (0.1 mol) in dry benzene (100 mL) is added dropwise over a

period of 30 minutes while maintaining the temperature at 0°C.

After the addition is complete, the reaction mixture is refluxed for 4 hours.

After cooling, the solid product is collected by filtration.

The crude product is washed with cold dilute HCl (4 M) to remove any unreacted p-

aminobenzoic acid.

The final product is purified by recrystallization from ethanol.
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Spectroscopic Analysis
Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Methodologies:

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared

(FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or as reported, TFA). Chemical shifts are reported in parts per

million (ppm) relative to an internal standard (e.g., TMS).

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques

such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular

weight and fragmentation pattern of the compound.

Interpretation of Spectroscopic Data
The spectroscopic data provides key insights into the molecular structure of P-[(1-
Oxoallyl)amino]benzoic acid.

IR Spectrum: The presence of the N-H and O-H stretching bands confirms the amide and

carboxylic acid functional groups. The strong carbonyl absorption for the amide is a key

indicator of successful acylation.

¹H NMR Spectrum: The signals in the vinylic region (5.9-6.7 ppm) are characteristic of the

acryloyl group. The two doublets in the aromatic region confirm the para-substitution pattern

of the benzene ring. The downfield shift of the aromatic protons compared to p-aminobenzoic

acid is consistent with the electron-withdrawing effect of the newly formed amide group.

¹³C NMR Spectrum (Predicted): The predicted spectrum would show distinct signals for the

vinylic, aromatic, and carbonyl carbons, providing further confirmation of the molecular
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structure.

Mass Spectrum (Predicted): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound, confirming its elemental

composition.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of P-[(1-
Oxoallyl)amino]benzoic acid. The provided data and protocols are essential for the

unambiguous identification, characterization, and quality control of this important chemical

compound in research and development settings. While experimental ¹³C NMR and mass

spectrometry data were not available in the reviewed literature, the provided information from

IR and ¹H NMR, combined with the detailed synthesis protocol, offers a robust foundation for

scientists working with this molecule. It is recommended that researchers generate ¹³C NMR

and mass spectrometry data for their synthesized samples to complete the full spectroscopic

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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